N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine
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Overview
Description
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is a compound belonging to the class of nitrobenzoxadiazole derivatives. These compounds are known for their strong fluorescence properties and are widely used in various chemical and analytical processes . The compound is characterized by the presence of a nitro group and an oxadiazole ring, which contribute to its unique chemical and physical properties.
Preparation Methods
The synthesis of N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of an amine with 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole (NBD-chloride or NBD-Cl). This reaction is straightforward and yields fluorescent compounds . The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.
Chemical Reactions Analysis
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Common reagents used in these reactions include NBD-chloride for nucleophilic substitution and various oxidizing or reducing agents for other reactions . The major products formed from these reactions are typically fluorescent derivatives, which are useful in analytical applications.
Scientific Research Applications
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting and analyzing various amines, including amino acids . In biology and medicine, it has been studied for its potential as an anticancer agent and its ability to inhibit specific enzymes such as glutathione S-transferase . Additionally, it has applications in the field of nano-chemistry, where it can be attached to noble metal nanoparticles for various purposes .
Mechanism of Action
The mechanism of action of N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme glutathione S-transferase, which plays a role in the detoxification of cells . This inhibition can lead to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, resulting in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine can be compared with other nitrobenzoxadiazole derivatives such as NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) and N,N-Bis(7-nitrobenz[c][1,2,5]oxadiazol-4-yl)cystamine . These compounds share similar fluorescence properties and applications in analytical chemistry. N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine is unique due to its specific structure and the presence of a hexadecyl group, which may influence its solubility and interaction with biological targets.
Properties
CAS No. |
101237-16-5 |
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Molecular Formula |
C22H36N4O3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-hexadecyl-4-nitro-2,1,3-benzoxadiazol-7-amine |
InChI |
InChI=1S/C22H36N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-19-16-17-20(26(27)28)22-21(19)24-29-25-22/h16-17,23H,2-15,18H2,1H3 |
InChI Key |
LUFVRSBIQWUQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |
Origin of Product |
United States |
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